molecular formula C5H13N B128125 2-Methylbutan-2-amine CAS No. 594-39-8

2-Methylbutan-2-amine

Cat. No. B128125
CAS RN: 594-39-8
M. Wt: 87.16 g/mol
InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methylbutan-2-amine is C5H13N . The InChI representation is InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 . The Canonical SMILES representation is CCC©©N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylbutan-2-amine were not found, primary amines like 2-Methylbutan-2-amine can generally undergo reactions such as alkylation, acylation, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylbutan-2-amine is 87.16 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The XLogP3-AA value is 0.8, indicating its partition coefficient between octanol and water . The compound has one rotatable bond .

Scientific Research Applications

Cancer Metabolism Research

2-Methylbutan-2-amine: has been identified as a metabolite in cancer metabolism . Its presence and role in cancerous cells can provide insights into the metabolic pathways that are altered in cancer. Understanding these pathways can lead to the development of targeted therapies that can disrupt the metabolic processes of cancer cells, potentially leading to new treatments.

Pharmaceutical Synthesis

This compound is utilized in the synthesis of short-chain chiral amines, which are crucial in the pharmaceutical industry . These amines serve as building blocks for various pharmaceuticals, including drug candidates like XL888 and herbicides such as Bromacil . The ability to produce these amines with high enantioselectivity is valuable for creating effective and safe medications.

Biocatalysis

2-Methylbutan-2-amine: is involved in biocatalytic processes, particularly in reductive amination reactions facilitated by amine dehydrogenases . These reactions are significant for producing chiral amines, which are essential for various chemical industries. The compound’s role in biocatalysis highlights its importance in green chemistry and sustainable industrial practices.

Agrochemical Production

The structure of 2-Methylbutan-2-amine is present in certain agrochemicals . It is used in the synthesis of herbicides and other agricultural chemicals, where the chirality and specific functional groups of the compound can influence the effectiveness and safety of the agrochemical products.

Asymmetric Syntheses

In the field of asymmetric syntheses, 2-Methylbutan-2-amine is a valuable compound for creating optically active molecules . These molecules have applications in creating chiral auxiliaries or ligands, which are used in various asymmetric syntheses to produce compounds with desired chirality.

Chemical Industry Applications

As a primary aliphatic amine, 2-Methylbutan-2-amine plays a role as a Bronsted base in various chemical reactions . It can accept a hydron from a donor, which is a fundamental process in many chemical reactions within the industry. Its role as a human metabolite also suggests potential applications in studying human metabolic reactions and developing related applications .

Safety and Hazards

When handling 2-Methylbutan-2-amine, personal protective equipment and face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided. The compound should be kept away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

2-Methylbutan-2-amine is a primary aliphatic amine . It is a metabolite observed in human metabolism

Mode of Action

As an amine, it can act as a bronsted base, capable of accepting a hydron from a donor . This property may influence its interaction with biological targets.

Biochemical Pathways

2-Methylbutan-2-amine is observed in cancer metabolism . .

Result of Action

As a metabolite observed in cancer metabolism , it may have implications in the cellular processes associated with cancer.

properties

IUPAC Name

2-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELMWIVBBPAMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060485
Record name 2-Butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutan-2-amine

CAS RN

594-39-8
Record name tert-Amylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, 2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-pentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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